molecular formula C20H21FN6O2S B11280603 7-(ethylsulfanyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimido[4,5-d]pyrimidin-4(3H)-one

7-(ethylsulfanyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B11280603
M. Wt: 428.5 g/mol
InChI Key: FOGXLVUOODBXPN-UHFFFAOYSA-N
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Description

7-(ETHYLSULFANYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including an ethylsulfanyl group, a fluorophenyl piperazine moiety, and a diazinopyrimidinone core

Preparation Methods

The synthesis of 7-(ETHYLSULFANYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Chemical Reactions Analysis

7-(ETHYLSULFANYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(ETHYLSULFANYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl piperazine moiety may interact with serotonin receptors, while the diazinopyrimidinone core may interact with other biological targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 7-(ETHYLSULFANYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE include:

Properties

Molecular Formula

C20H21FN6O2S

Molecular Weight

428.5 g/mol

IUPAC Name

2-ethylsulfanyl-6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C20H21FN6O2S/c1-2-30-20-22-11-16-18(24-20)23-13-27(19(16)29)12-17(28)26-9-7-25(8-10-26)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3

InChI Key

FOGXLVUOODBXPN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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